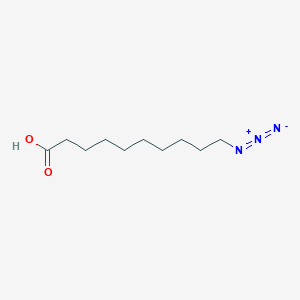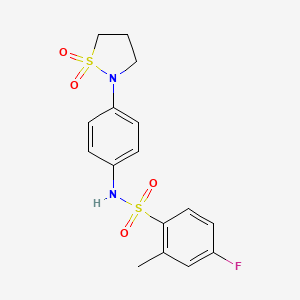
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would consist of a central sulfur atom bonded to two oxygen atoms (forming a sulfonyl group), a nitrogen atom (forming a sulfonamide group), and a phenyl ring. The phenyl ring would be substituted with a 4-fluoro-2-methylbenzene group .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical for this class of compounds. This could include hydrolysis under acidic or basic conditions, or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and their solubility in water can vary. They are typically stable under normal conditions .Aplicaciones Científicas De Investigación
Cyclooxygenase Inhibition
A study on derivatives of benzenesulfonamide, including compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide, demonstrated their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Introduction of a fluorine atom was found to notably increase COX1/COX-2 selectivity, leading to the identification of potent COX-2 inhibitors (Hashimoto et al., 2002).
Anticancer Potential
Aminothiazole-paeonol derivatives, similar in structure to the compound , were synthesized and showed high anticancer potential, particularly against human gastric adenocarcinoma and human colorectal adenocarcinoma cell lines. These compounds demonstrated higher potency against specific cancer cell lines and lower cytotoxicity compared to traditional anticancer drugs (Tsai et al., 2016).
Kynurenine 3-Hydroxylase Inhibition
N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to the subject compound, were investigated as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in tryptophan metabolism and is relevant in conditions like neurodegenerative diseases. Some synthesized compounds were found to be high-affinity inhibitors of this enzyme, highlighting their potential in neurological research (Röver et al., 1997).
Antimicrobial Activity
Research on oxazolidinone analogs, which are structurally related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide, indicated significant antimicrobial activities against a variety of clinically important human pathogens. This highlights the potential use of similar compounds in developing new antibacterial agents (Zurenko et al., 1996).
Corrosion Inhibition
Piperidine derivatives containing benzenesulfonamide were studied for their corrosion inhibition properties on iron, demonstrating the potential of similar compounds in industrial applications, particularly in the prevention of metal corrosion (Kaya et al., 2016).
Structural and Electronic Properties
A study on AND-1184, which shares structural similarities with the compound , focused on its structural investigation. This research contributes to understanding the solid-state properties of such compounds, which can be critical in pharmaceutical development (Pawlak et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-12-11-13(17)3-8-16(12)25(22,23)18-14-4-6-15(7-5-14)19-9-2-10-24(19,20)21/h3-8,11,18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAOFNWNBBFBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2462816.png)

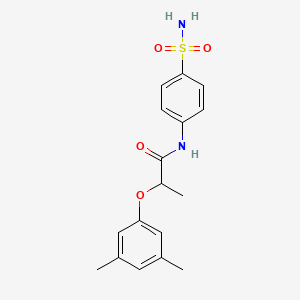


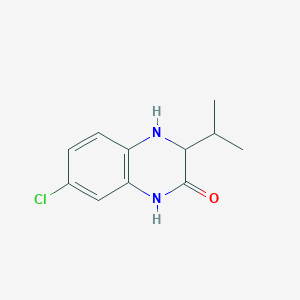

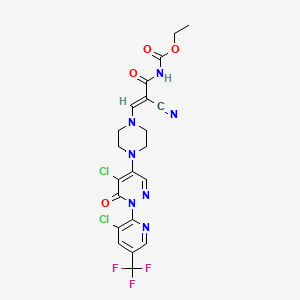
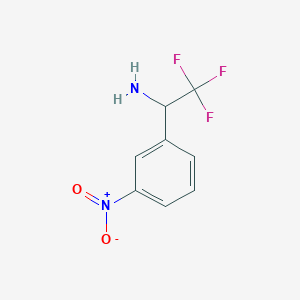
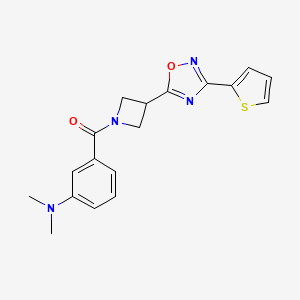
![(4-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2462833.png)
